Cas no 1122-40-3 (4-Amino-3-chlorobenzenethiol)
4-Amino-3-chlorobenzenethiol Chemical and Physical Properties
Names and Identifiers
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- 3-Chlor-4-amino-thiophenol
- SCHEMBL3790963
- 1122-40-3
- NXFCPFFXRRLFHV-UHFFFAOYSA-N
- 4-amino-3-chlorobenzene-1-thiol
- EN300-97299
- 4-amino-3-chlorobenzenethiol
- 4-Amino-3-chlorobenzenethiol
-
- Inchi: 1S/C6H6ClNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
- InChI Key: NXFCPFFXRRLFHV-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N)S
Computed Properties
- Exact Mass: 158.9909481Da
- Monoisotopic Mass: 158.9909481Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 27Ų
4-Amino-3-chlorobenzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-97299-0.05g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
| Enamine | EN300-97299-0.1g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
| Enamine | EN300-97299-0.25g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 0.25g |
$513.0 | 2025-03-21 | |
| Enamine | EN300-97299-0.5g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
| Enamine | EN300-97299-1.0g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
| Enamine | EN300-97299-2.5g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
| Enamine | EN300-97299-5.0g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
| Enamine | EN300-97299-10.0g |
4-amino-3-chlorobenzene-1-thiol |
1122-40-3 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 |
4-Amino-3-chlorobenzenethiol Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
Additional information on 4-Amino-3-chlorobenzenethiol
Comprehensive Overview of 4-Amino-3-chlorobenzenethiol (CAS No. 1122-40-3): Properties, Applications, and Industry Insights
4-Amino-3-chlorobenzenethiol (CAS No. 1122-40-3) is a specialized organic compound with a molecular formula of C6H6ClNS. This compound, also referred to as 3-chloro-4-aminobenzenethiol, belongs to the class of aromatic thiols and amines, featuring both amino (–NH2) and thiol (–SH) functional groups. Its unique structure makes it a valuable intermediate in synthetic chemistry, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The presence of chloro and amino substituents on the benzene ring enhances its reactivity, enabling diverse applications in cross-coupling reactions and polymer stabilization.
In recent years, the demand for 4-Amino-3-chlorobenzenethiol has surged due to its role in advanced material science. Researchers are exploring its potential in conductive polymers and organic semiconductors, aligning with the global push for sustainable electronics. A trending topic in search queries includes "4-Amino-3-chlorobenzenethiol in OLEDs" or "CAS 1122-40-3 for flexible electronics," reflecting industry interest in eco-friendly alternatives. The compound’s ability to act as a ligand in metal-organic frameworks (MOFs) further positions it as a candidate for carbon capture technologies, a hot-button issue in climate change mitigation.
From a synthetic perspective, 1122-40-3 is often synthesized via the reduction of corresponding nitro compounds or through nucleophilic aromatic substitution. Its thiol group allows for facile conjugation with gold nanoparticles, making it relevant in biosensor development—a frequently searched term like "4-Amino-3-chlorobenzenethiol biosensor applications" underscores this niche. Analytical techniques such as HPLC and GC-MS are typically employed to ensure purity, with users often inquiring about "CAS 1122-40-3 purity standards" or "spectral data for 3-chloro-4-aminobenzenethiol."
Regulatory and safety profiles of 4-Amino-3-chlorobenzenethiol are another focal point. While not classified as hazardous under major chemical inventories, proper handling guidelines are emphasized in queries like "safe storage of 1122-40-3." The compound’s stability under inert atmospheres and compatibility with common solvents (e.g., DMF, ethanol) are frequently discussed in technical forums. Notably, its role in green chemistry initiatives—such as catalyst-free reactions—resonates with searches for "sustainable synthesis of chlorinated benzenethiols."
Market trends indicate growing procurement of CAS 1122-40-3 by pharmaceutical companies for antibiotic and antifungal drug precursors. This aligns with rising health-conscious queries like "4-Amino-3-chlorobenzenethiol in drug discovery." Additionally, its use in corrosion inhibitors for industrial equipment taps into the energy sector’s demand for durable materials, often tagged with keywords such as "chlorinated thiols for metal protection."
In conclusion, 4-Amino-3-chlorobenzenethiol (CAS No. 1122-40-3) exemplifies versatility at the intersection of chemistry and technology. Its applications span from cutting-edge electronics to life-saving medications, driven by evolving research and sustainability goals. As innovation accelerates, this compound will likely remain a staple in both academic and industrial laboratories worldwide.
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